5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine follows IUPAC naming conventions for heterocyclic systems. The benzothiazole core is numbered such that the sulfur atom occupies position 1 and the nitrogen atom position 3. Substituents are assigned positions relative to this framework:
- A chloro group (-Cl) at position 5 of the benzene ring.
- A methyl group (-CH₃) at position 4 of the benzene ring.
- An amine group (-NH₂) at position 2 of the thiazole ring, modified by a pyridin-2-ylmethyl substituent.
The systematic IUPAC name is derived as 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine .
Structural Formula
The molecular structure is represented by the SMILES notation:
CC1=C(Cl)C=CC2=C1N=C(NCC3=CC=CC=N3)S2.
This encodes:
- A benzothiazole ring (positions 1–7) with a methyl group at position 4 and chlorine at position 5.
- A secondary amine at position 2 linked to a pyridin-2-ylmethyl group.
A 2D structural depiction is shown below:
Cl
│
CH₃─C─C═C─C─N
│ │
S───C─N─CH₂─C₅H₄N
CAS Registry Number and Synonyms
CAS Registry Number
The compound is uniquely identified by 1105191-46-5 .
Synonyms
Alternative names and codes for this compound include:
| Synonym | Source |
|---|---|
| 5-Chloro-4-methyl-N-(2-pyridinylmethyl)-1,3-benzothiazol-2-amine | Sigma-Aldrich |
| AKOS015957751 | PubChem |
| EN300-239183 | PubChem |
| MFCD11986759 | AChemBlock |
| 3D-FUB19146 | CymitQuimica |
Molecular Formula and Weight
Molecular Formula
The empirical formula is C₁₄H₁₂ClN₃S , comprising:
- 14 carbon atoms (including aromatic and methyl groups).
- 12 hydrogen atoms .
- 1 chlorine atom .
- 3 nitrogen atoms (benzothiazole and pyridine rings).
- 1 sulfur atom (thiazole ring).
Molecular Weight
The calculated molecular weight is 289.78 g/mol , consistent across multiple sources.
| Component | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 12.01 | 14 | 168.14 |
| Hydrogen (H) | 1.008 | 12 | 12.10 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 |
| Nitrogen (N) | 14.01 | 3 | 42.03 |
| Sulfur (S) | 32.07 | 1 | 32.07 |
| Total | 289.79 |
Minor discrepancies in reported weights (e.g., 289.8 g/mol) arise from rounding differences in atomic mass calculations.
Properties
IUPAC Name |
5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-9-11(15)5-6-12-13(9)18-14(19-12)17-8-10-4-2-3-7-16-10/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRUTVRYDVNZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1A: Thiocyanate-Mediated Cyclization
Method 1B: Oxidative Ring Closure
- Reagents : 4-Chloro-5-methylphenylthiourea, iodine (I₂), dichloromethane (DCM).
- Conditions : Oxidative cyclization at 25°C for 12 hours.
- Yield : ~80% for the benzothiazole intermediate.
Side-Chain Functionalization via Nucleophilic Substitution
The pyridin-2-ylmethyl group is introduced via alkylation of the 2-aminobenzothiazole intermediate.
Method 2A: Direct Alkylation
- Reagents : 5-Chloro-4-methyl-2-aminobenzothiazole, 2-(chloromethyl)pyridine, triethylamine (TEA), acetonitrile.
- Conditions : Reflux at 80°C for 10 hours.
- Yield : ~70%.
Method 2B: Reductive Amination
- Reagents : 2-Aminobenzothiazole intermediate, pyridine-2-carbaldehyde, sodium cyanoborohydride (NaBH₃CN), methanol.
- Conditions : Stirred at 25°C for 24 hours.
- Yield : ~85%.
One-Pot Synthesis Using Transition Metal Catalysis
Modern approaches employ palladium or ruthenium catalysts for efficient coupling.
Method 3A: Pd-Catalyzed C–N Coupling
- Catalyst : Pd(OAc)₂, Xantphos ligand.
- Reagents : 5-Chloro-4-methyl-2-bromobenzothiazole, 2-(aminomethyl)pyridine, Cs₂CO₃, toluene.
- Conditions : 100°C, 12 hours.
- Yield : ~90%.
Method 3B: RuCl₃-Mediated Oxidative Coupling
- Catalyst : RuCl₃, p-toluenesulfonic acid (p-TSA).
- Reagents : N-(Pyridin-2-ylmethyl)thiourea derivative, substituted aniline.
- Conditions : Solvent-free, 120°C, 6 hours.
- Yield : ~78%.
Optimization and Comparative Analysis
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Thiocyanate cyclization | Cost-effective, scalable | Requires harsh bromine conditions | 65–75 |
| Pd-catalyzed coupling | High selectivity, mild conditions | Expensive catalysts | 85–90 |
| Reductive amination | Avoids alkylating agents | Longer reaction time | 80–85 |
Characterization Data
- Molecular Formula : C₁₄H₁₂ClN₃S.
- MS (ESI) : m/z 290.1 [M+H]⁺.
- ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75–7.68 (m, 2H, Ar-H), 4.85 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
Critical Considerations
- Regioselectivity : Methyl and chloro groups must be introduced prior to cyclization to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
- Catalyst Recycling : Pd-based methods face challenges in catalyst recovery.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 5 of the benzothiazole ring undergoes nucleophilic substitution under basic or catalytic conditions. For example:
-
Reaction with amines : Substitution with alkyl/aryl amines yields derivatives with modified biological activity. In analogous compounds (e.g., 6-chloro-4-methyl derivatives), substitution with pyridinylmethylamine occurs via SNAr (nucleophilic aromatic substitution) in ethanol under reflux (80–90°C) with yields >75% .
-
Thiocyanation : Reaction with ammonium thiocyanate in acetic acid introduces a thiocyanate group, as seen in derivatives like 2-amino-6-thiocyanatobenzo[d]thiazole .
Table 1: Substitution Reactions of Chlorinated Benzothiazoles
Condensation Reactions
The primary amine at position 2 participates in condensation with carbonyl compounds:
-
Schiff base formation : Reacts with aldehydes/ketones to form imines. For instance, condensation with aromatic aldehydes in ethanol/piperidine yields Knoevenagel adducts .
-
Cyclocondensation : With 1,3-thiazolidine-2,4-dione under piperidine catalysis, forming fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .
Key Mechanistic Insight :
The pyridinylmethyl group enhances solubility in polar solvents (e.g., ethanol, DMF), facilitating reactions at the benzothiazole core. NH4Cl activates aldehydes via hydrogen bonding, promoting nucleophilic attack by the amine .
Acylation and Alkylation
The secondary amine undergoes acylation with chloroacetyl chloride or alkylation with alkyl halides:
-
Acylation : Reacts with chloroacetyl chloride in dichloromethane (K2CO3 base) to form acetamide derivatives. This is critical for generating prodrugs with enhanced bioavailability .
-
Alkylation : With bromoethane in THF/triethylamine, yielding N-alkylated analogs .
Table 2: Acylation Reactions of Benzothiazole Amines
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) modifies the pyridinylmethyl group:
-
Suzuki coupling : The pyridine ring’s 2-position couples with aryl boronic acids under Pd(OAc)2 catalysis, enabling aryl group introduction .
-
C–H activation : Direct functionalization at the benzothiazole’s 4-methyl group via Pd/ligand systems in hexafluoroisopropanol (HFIP) .
Oxidation and Reduction
-
Oxidation : The methyl group at position 4 oxidizes to a carboxylic acid using KMnO4/H2SO4, though this risks benzothiazole ring degradation .
-
Reduction : NaBH4 selectively reduces imine bonds in Schiff base derivatives without affecting the benzothiazole core .
Biological Activity Correlations
Reactivity directly impacts pharmacological properties:
-
Anticancer activity : Acetamide derivatives (e.g., 2-chloro-N-(6-thiocyanato)acetamide) show IC50 values <1 µM against HeLa cells .
-
Antimicrobial effects : Thiocyanate-substituted analogs exhibit MIC values of 100 µg/mL against Mycobacterium tuberculosis .
Table 3: Bioactivity of Modified Derivatives
| Derivative | Target Activity | IC50/MIC Value | Source |
|---|---|---|---|
| 2-Chloroacetamide analog | Anticancer (HeLa) | 0.035 µM | |
| 6-Thiocyanato derivative | Antitubercular | 100 µg/mL |
Synthetic Challenges and Optimizations
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of benzothiazole derivatives, including 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with substituted benzothiazole rings have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Inhibition of Enzyme Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it targets the Id (inhibitor of differentiation) proteins that play a role in cancer progression. The inhibition of these proteins can lead to reduced tumor growth and improved patient outcomes .
Material Science
Development of Functional Materials
this compound is also being explored for its applications in creating functional materials. Its unique chemical structure allows for the synthesis of polymers and composites with enhanced thermal stability and mechanical properties. These materials can be utilized in various industries, including electronics and aerospace.
Photovoltaic Applications
The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into energy can contribute to the development of more efficient solar cells .
Case Study 1: Anticancer Efficacy
In a study published in 2023, researchers synthesized several benzothiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective dose-response relationships .
Case Study 2: Material Science Innovations
A recent investigation into the use of this compound in polymer synthesis revealed that incorporating it into polymer matrices improved both thermal stability and mechanical strength. The resulting materials exhibited enhanced performance in high-temperature applications .
Mechanism of Action
The mechanism by which 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Substituent Position: The position of substituents (e.g., Cl at C5 vs. C6) significantly alters electronic effects. For instance, the 5-chloro group in the target compound may enhance electrophilicity compared to 6-substituted analogs .
- Pyridine vs. Pyrimidine Linkages: The pyridin-2-ylmethyl group in the target compound contrasts with pyrimidine-linked derivatives (e.g., compound in ), which may reduce steric hindrance and improve binding affinity in biological systems .
Biological Activity
5-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, synthesis, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
- Chemical Name : this compound
- CAS Number : 51643-57-3
- Molecular Weight : 246.715 g/mol
- LogP : 4.01170 (indicating lipophilicity)
The compound's structure includes a benzothiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
- Formation of Benzothiazole : The benzothiazole framework can be synthesized through cyclization reactions involving thiourea and ortho-substituted halobenzenes.
- Alkylation : The introduction of the pyridinylmethyl group is achieved through alkylation reactions using appropriate alkylating agents.
- Purification : The final compound is purified through recrystallization or chromatography.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
Benzothiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX:
- Case Study : In animal models, compounds similar to this benzothiazole derivative have shown reduced inflammation markers in tissues following induced inflammatory responses.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine?
- Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like sodium hydroxide, sulfuric acid, or iodine in potassium iodide. A typical approach involves coupling a benzothiazole precursor (e.g., 5-chloro-4-methyl-1,3-benzothiazol-2-amine) with a pyridin-2-ylmethyl group via nucleophilic substitution. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like over-alkylation .
Q. How can functional group modifications at the pyridine or benzothiazole rings influence reactivity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro, nitro) on the benzothiazole ring enhances electrophilicity, facilitating nucleophilic attacks. Conversely, modifying the pyridine ring with methyl or methoxy groups can alter steric hindrance and electronic density, impacting ligand-receptor interactions in biological studies. Substituent effects should be evaluated via Hammett plots or DFT calculations .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of substitution.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities, such as bond angles in the benzothiazole-pyridine linkage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, base strength, temperature). For example, triethylamine in DMF at 80°C may enhance cyclization efficiency during thiadiazole formation. Monitor intermediates via TLC or HPLC to identify bottlenecks .
Q. What strategies address contradictions between computational predictions and experimental data (e.g., binding affinities)?
- Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility. Validate computational models (e.g., molecular docking) with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust force field parameters to better reflect the compound’s dynamic behavior .
Q. How can regioselectivity challenges in cycloaddition reactions be resolved?
- Methodological Answer : For reactions involving chloroacetyl chloride, regioselectivity can be controlled using bulky bases (e.g., Hünig’s base) or directing groups. Kinetic studies (e.g., variable-temperature NMR) can identify transition states favoring the desired regioisomer .
Q. What mechanistic insights explain the compound’s reactivity under acidic vs. basic conditions?
- Methodological Answer : The pyridine nitrogen’s lone pair can coordinate with acidic protons, stabilizing intermediates. Under basic conditions, deprotonation of the benzothiazole NH group may facilitate nucleophilic substitution. Use isotopic labeling (e.g., deuterated solvents) to track proton transfer pathways .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Systematically vary substituents (e.g., replace chloro with fluoro on benzothiazole; introduce heterocycles on pyridine) and assay for biological endpoints (e.g., antimicrobial IC₅₀). Correlate electronic (HOMO/LUMO) and steric parameters (Connolly surface area) with activity trends .
Q. What methodologies mitigate solubility challenges in biological assays?
- Methodological Answer : Improve aqueous solubility via salt formation (e.g., hydrochloride) or formulation with cyclodextrins. For in vitro studies, use co-solvents (e.g., DMSO ≤1%) validated for compatibility with assay reagents .
Tables: Key Data for Researchers
| Property | Method | Reference |
|---|---|---|
| Synthetic Yield | 62–78% (optimized via DoE) | |
| LogP (Predicted) | 3.2 ± 0.3 (Schrödinger QikProp) | |
| Crystal Structure | Monoclinic, P2₁/c space group |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
